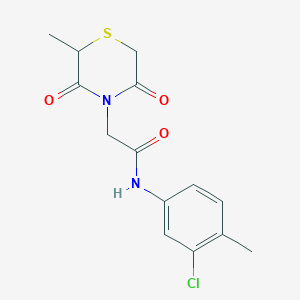
N-(3-chloro-4-methylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide, also known as CT04, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. CT04 is a thiomorpholine-based compound that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied in depth.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Agents
Research has demonstrated the synthesis and characterization of compounds related to N-(3-chloro-4-methylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide, showing significant antimicrobial and antifungal activities. Nandhikumar and Subramani (2018) explored the microwave synthesis of novel Mannich bases, including similar compounds, and evaluated their microbial activity. These compounds exhibited very good activity against various bacteria and fungi, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Penicillium species, Candida albicans, and Aspergillus niger, highlighting their potential as antimicrobial and antifungal agents (Nandhikumar & Subramani, 2018).
Corrosion Inhibition
A study by Nasser and Sathiq (2016) investigated the inhibiting effect and adsorption behavior of N-[morpholin-4-yl(phenyl)methyl]acetamide on mild steel in hydrochloric acid solution. The study found that the compound showed more than 90% inhibition efficiency, suggesting its potential use as a corrosion inhibitor for protecting metals against acid corrosion. This research highlights the compound's application in industrial settings, where corrosion resistance is crucial (Nasser & Sathiq, 2016).
Antioxidant Properties
Boudebbous et al. (2021) conducted a study on a derivative of 1-amidoalkyl-2-naphthol, showcasing its potent free radical scavenging activity. Although not directly mentioning N-(3-chloro-4-methylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide, this research highlights the broader potential of structurally similar compounds in acting as antioxidants. The study used a combination of in vitro assays and computational methods to elucidate the mechanisms behind the compound's antioxidant effects, suggesting its potential in therapeutic applications to combat oxidative stress (Boudebbous et al., 2021).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-8-3-4-10(5-11(8)15)16-12(18)6-17-13(19)7-21-9(2)14(17)20/h3-5,9H,6-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTTYYWQLVGNIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

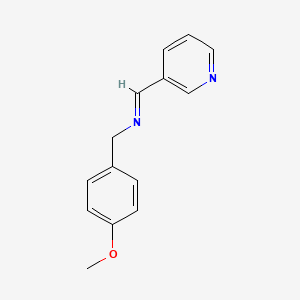
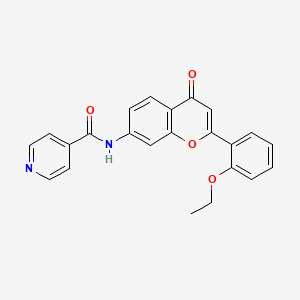
![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2770271.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2770272.png)
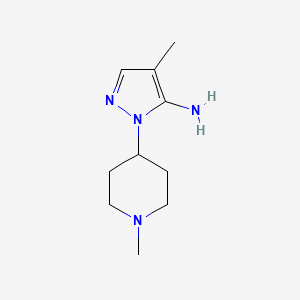
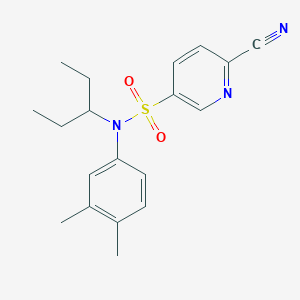
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2770278.png)
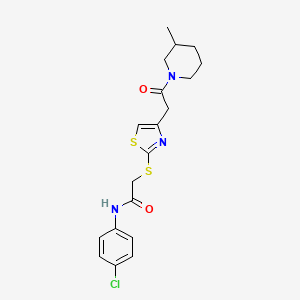
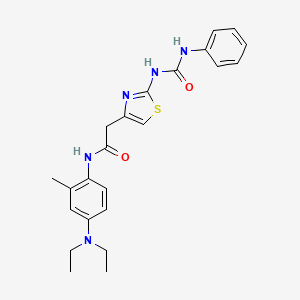
![9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770282.png)


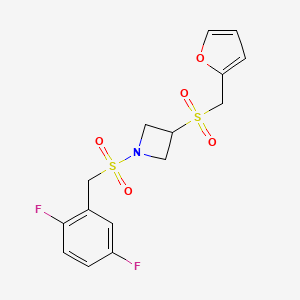
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)